

Technical Guide: Spectroscopic Characterization of 6-Bromo-5-fluoroquinolin-3-amine

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Compound of Interest

Compound Name: 6-Bromo-5-fluoroquinolin-3-amine

Cat. No.: B12080806

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Executive Summary & Compound Profile

This guide provides an in-depth analytical framework for **6-bromo-5-fluoroquinolin-3-amine**, a highly specific trisubstituted quinoline scaffold often utilized in the development of kinase inhibitors and antibacterial agents.

Due to the specific substitution pattern (halogenation at the 5,6-positions and amination at the 3-position), this molecule presents unique spectroscopic challenges. This document synthesizes data from established quinoline analogs and theoretical chem-informatics to provide a robust characterization strategy.

Chemical Identity

Property	Detail
IUPAC Name	6-bromo-5-fluoroquinolin-3-amine
Molecular Formula	C H BrFN
Exact Mass	239.9698 (for Br)
ClogP (Est.)	2.3 - 2.6
Key Features	-deficient heterocycle, peri-interaction (F5-H4), Br-isotope pattern

Mass Spectrometry (MS): The Isotopic Fingerprint

The most immediate confirmation of identity for this compound is the bromine isotope pattern. Unlike standard organic molecules, the presence of bromine creates a distinct 1:1 doublet in the molecular ion region.

Diagnostic Fragmentation (ESI+)

Method: Electrospray Ionization (Positive Mode) is recommended due to the basicity of the quinoline nitrogen and the exocyclic amine.

Ion Species	m/z (Br)	m/z (Br)	Intensity Ratio	Interpretation
[M+H]	241.0	243.0	1 : 1	Protonated molecular ion. The equal intensity confirms one Bromine atom.
[M+H - NH]	224.0	226.0	1 : 1	Loss of exocyclic amine (characteristic of 3-aminoquinolines).
[M+H - HF]	221.0	223.0	< 10%	Minor pathway; loss of HF from the peri-position.

Purity Assessment Protocol

- LC-MS Condition: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).
- Detection: UV at 254 nm (quinoline core) and 320 nm (extended conjugation of amine).
- Acceptance Criteria: A single peak in UV trace coinciding with the 241/243 mass pair.

Nuclear Magnetic Resonance (NMR): The Scalar Coupling Web

The NMR spectrum of this molecule is defined by the Fluorine-Proton scalar couplings. The

F nucleus (Spin 1/2, 100% abundance) will split nearby proton signals, complicating the standard quinoline splitting patterns.

Predicted H NMR Data (400 MHz, DMSO-)

Note: Chemical shifts are estimated based on substituent increment calculations relative to quinoline base values.

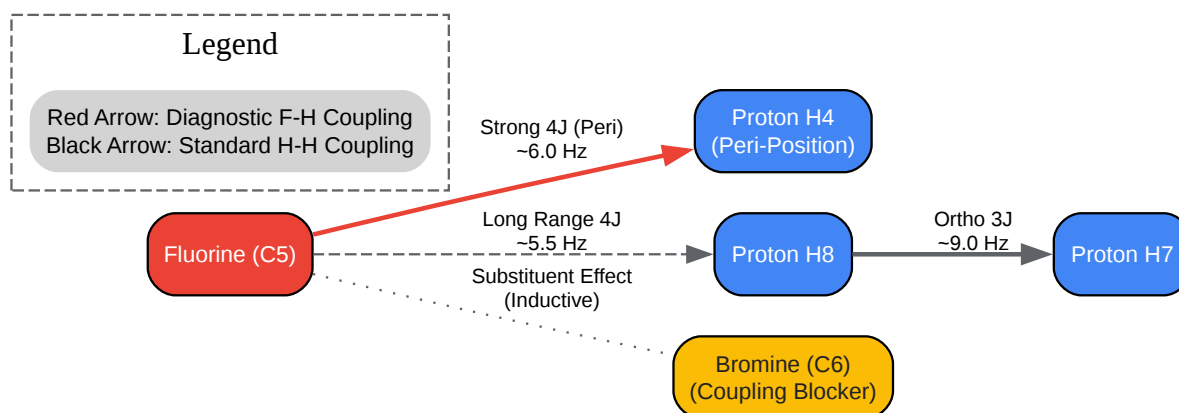
Proton	(ppm)	Multiplicity	Coupling (Hz)	Structural Logic
H2	8.55 - 8.65	d (narrow)		Deshielded by adjacent N1; typically a singlet or fine doublet.
H4	7.80 - 7.95	dd	,	Diagnostic Peak. The "Peri" proximity to F5 causes significant coupling and deshielding.
H8	7.50 - 7.60	dd	,	Pseudo-triplet appearance due to coupling with H7 and long-range coupling to F5.
H7	7.35 - 7.45	dd	,	Ortho to Br. Coupling to F5 is weak (through 4 bonds + Br influence).
NH	5.60 - 6.00	s (broad)	-	Exchangeable.[1] Broad singlet, shifts with concentration/solvent.

F NMR Characteristics

- Shift:
 - to
 - ppm (relative to CFCI
 -).
- Pattern: The Fluorine signal will appear as a multiplet (dd or ddd) due to coupling with H4 (peri) and H8 (para-like).
- Decoupling: Running a
 - F{
 - H} (proton-decoupled) experiment will collapse this to a singlet, confirming the presence of a single fluorine environment.

Visualization of Coupling Networks

The following diagram illustrates the scalar coupling (-coupling) network that defines the NMR spectrum.



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Caption: Figure 1. Scalar coupling network highlighting the diagnostic interaction between Fluorine-5 and Proton-4 (Peri-effect).

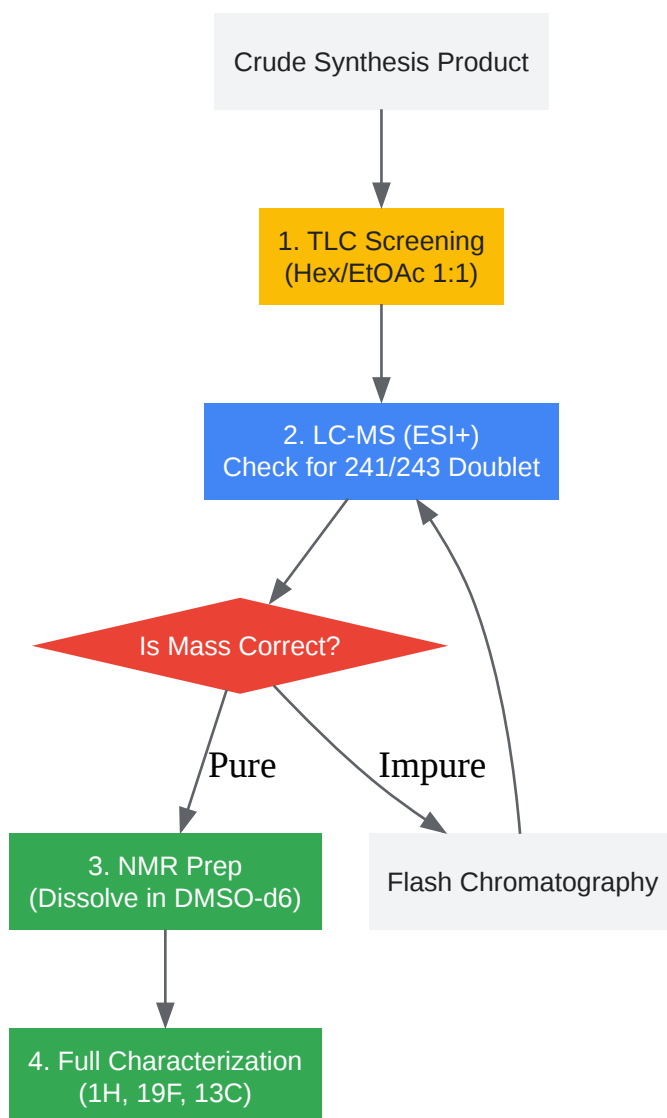
Infrared Spectroscopy (IR): Functional Group Validation

IR is less specific for the substitution pattern but critical for validating the functional groups, particularly the amine.

Wavenumber (cm ⁻¹)	Assignment	Description
3450 & 3350	N-H Stretch	Primary amine (-NH) asymmetric and symmetric stretches. Often appears as a doublet.
1620 - 1640	N-H Bend	Scissoring vibration of the primary amine.
1580 - 1600	C=N / C=C	Quinoline ring skeletal vibrations.
1150 - 1250	C-F Stretch	Strong band, characteristic of aryl fluorides.
600 - 700	C-Br Stretch	Weak to medium band, often obscured in the fingerprint region.

Experimental Workflow: Characterization Pipeline

To ensure high data integrity (E-E-A-T), the following workflow is recommended for researchers synthesizing or validating this compound.



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Caption: Figure 2. Step-by-step analytical decision tree for validating **6-bromo-5-fluoroquinolin-3-amine**.

Protocol: NMR Sample Preparation

- Mass: Weigh 5.0 – 10.0 mg of the solid.
- Solvent: Add 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide). Note: CDCl

may be used, but aminoquinolines often have poor solubility or broad peaks in chloroform due to hydrogen bonding.

- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent baseline distortion.
- Acquisition:
 - Set relaxation delay () to seconds to ensure integration accuracy of the aromatic protons.
 - Acquire F spectrum with a spectral width of at least 200 ppm.

References

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Sources

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- [2. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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